3,4-dihydro-2H-chromen-8-ylmethanol
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Overview
Description
3,4-dihydro-2H-chromen-8-ylmethanol is a chemical compound with the molecular formula C10H12O2 . It has a molecular weight of 164.2 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-chromen-8-ylmethanol involves the use of diborane in tetrahydrofuran at 0 - 20℃ . The reaction mixture is then warmed to room temperature and stirred for 5 hours . The yield of this reaction is approximately 89% .Molecular Structure Analysis
The InChI code for 3,4-dihydro-2H-chromen-8-ylmethanol is 1S/C10H12O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,11H,5-7H2 . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
3,4-dihydro-2H-chromen-8-ylmethanol is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble in water, with a solubility of 1.0 mg/ml .Scientific Research Applications
Organic Synthesis
3,4-Dihydro-2H-chromen-8-ylmethanol serves as a versatile intermediate in organic synthesis. Its structure is pivotal for constructing complex molecules, particularly those with multiple stereocenters. The compound can undergo various chemical transformations, including cycloadditions, to yield a wide array of derivatives with potential biological activity .
Pharmaceutical Development
Due to its structural similarity to coumarin derivatives, this compound is of interest in pharmaceutical research. It can be used to synthesize analogs with potential therapeutic properties, such as anticoagulant, anti-inflammatory, and anticancer activities .
Catalysis
In the field of catalysis, 3,4-dihydro-2H-chromen-8-ylmethanol derivatives can act as ligands for transition metal catalysts. These complexes can be applied in various catalytic reactions, including asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals .
Natural Product Synthesis
This compound is also significant in the synthesis of natural products. It can serve as a key intermediate in the total synthesis of complex natural compounds, such as those found in medicinal plants, which often possess potent biological activities .
Safety and Hazards
properties
IUPAC Name |
3,4-dihydro-2H-chromen-8-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,11H,2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGCYMKFFNZFAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CO)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-chromen-8-ylmethanol | |
CAS RN |
1391012-39-7 |
Source
|
Record name | (3,4-dihydro-2H-1-benzopyran-8-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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